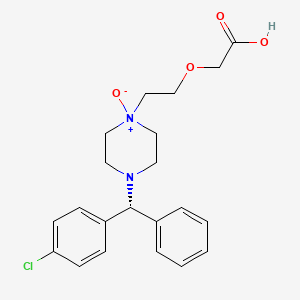

Levocetirizine N-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Levocetirizine N-oxide is a derivative of Levocetirizine, which is an antihistamine . It works by preventing the effects of a substance called histamine, which is produced by the body . Histamine can cause itching, sneezing, runny nose, and watery eyes . The chemical name of Levocetirizine N-oxide is ®-1-(2-(carboxymethoxy)ethyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine 1-oxide .

Molecular Structure Analysis

Levocetirizine N-oxide has a molecular formula of C21H25ClN2O4 and a molecular weight of 404.9 . The structure of Levocetirizine has been determined using a method based on electron diffraction .Scientific Research Applications

Organocatalysis

®-Cetirizine N-Oxide: has been explored for its potential use in organocatalysis . This application leverages the compound’s ability to act as a catalyst in organic reactions, which can be particularly useful in asymmetric synthesis. The chiral nature of ®-Cetirizine N-Oxide allows for the selective formation of enantiomerically enriched products, which are crucial in the pharmaceutical industry .

Synthesis of Heterocycles

The compound’s unique structure makes it a valuable intermediate in the synthesis of diversely functionalized N-heterocycles . These heterocycles are foundational structures in many pharmaceuticals, and the N-oxide moiety of ®-Cetirizine N-Oxide can facilitate the construction of these complex molecules .

Oxidation Reactions

®-Cetirizine N-Oxide can serve as an oxidant in various chemical reactions. Its N-oxide group is known to alter the reactivity of the parent base, making it more susceptible to both nucleophilic and electrophilic attacks. This property is utilized in oxidation reactions where a substrate requires a specific oxidation state .

Material Science

In material science, ®-Cetirizine N-Oxide could be used to modify the surface properties of materials. For instance, it can be involved in the production of detergents, soaps, toothpaste, shampoos, and cosmetics, where the surfactant properties of N-oxides are advantageous .

Biomedical Applications

There is potential for ®-Cetirizine N-Oxide to be used in biomedical applications, particularly in the development of bio-ceramic materials. Its structural properties could contribute to the mechanical strength, biocompatibility, and chemical stability of biomimetic scaffolds .

Anticancer Activity

Research into the anticancer properties of N-oxides suggests that ®-Cetirizine N-Oxide may exhibit activity against various cancer cells. Its ability to interfere with cellular processes could make it a candidate for cancer treatment research .

Antibacterial and Antioxidant Agent

The antibacterial and antioxidant activities of N-oxides are well-documented, and ®-Cetirizine N-Oxide could be investigated for these properties. It may help in combating bacterial infections and protecting against oxidative stress .

Biosensing

Finally, ®-Cetirizine N-Oxide could have applications in biosensing. Its chemical structure might allow it to interact with biological species, such as glucose, making it useful in the development of sensitive biosensors .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDOUUOLLFEMJQ-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+](CCN1[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levocetirizine N-oxide | |

CAS RN |

442863-80-1 |

Source

|

| Record name | Levocetirizine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442863801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCETIRIZINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3937I0I7JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.